molecular formula C13H19NO B5266587 N-[1-(2,4-dimethylphenyl)ethyl]propanamide

N-[1-(2,4-dimethylphenyl)ethyl]propanamide

Cat. No.: B5266587
M. Wt: 205.30 g/mol
InChI Key: KWHYUZMRRBAYGH-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)ethyl]propanamide is an organic compound with the molecular formula C13H19NO It is a derivative of propanamide, where the amide nitrogen is substituted with a 1-(2,4-dimethylphenyl)ethyl group

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-13(15)14-11(4)12-7-6-9(2)8-10(12)3/h6-8,11H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHYUZMRRBAYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]propanamide typically involves the reaction of 2,4-dimethylphenylacetic acid with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.

  • Step 1: Formation of Acyl Chloride

      Reagents: 2,4-dimethylphenylacetic acid, thionyl chloride (SOCl2)

      Conditions: Reflux in anhydrous conditions

      Product: 2,4-dimethylphenylacetyl chloride

  • Step 2: Formation of Amide

      Reagents: 2,4-dimethylphenylacetyl chloride, propanamide, triethylamine

      Conditions: Room temperature, anhydrous conditions

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

      Conditions: Anhydrous conditions, room temperature or elevated temperatures

  • Substitution

      Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)

      Conditions: Room temperature or elevated temperatures, depending on the reaction

Major Products Formed

    Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylacetophenone

    Reduction: Formation of N-[1-(2,4-dimethylphenyl)ethyl]amine

    Substitution: Formation of nitrated or halogenated derivatives of the aromatic ring

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2,4-dimethylphenyl)ethyl]propanamide can be compared with other similar compounds, such as:

    N-(2,4-dimethylphenyl)formamide: Similar structure but with a formamide group instead of a propanamide group.

    1-(2,4-dimethylphenyl)ethanol: Similar structure but with a hydroxyl group instead of an amide group.

    1,2-Bis(3,4-dimethylphenyl)ethane: Similar aromatic substitution pattern but with an ethane backbone instead of an amide group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amide group, which imparts distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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